α4β2/α3β4 Subtype Selectivity Gain of NCFHEB vs. Epibatidine
The norchloro-fluoro-homoepibatidine (NCFHEB) derivative demonstrates a substantial increase in α4β2 vs. α3β4 selectivity compared with epibatidine. In competitive binding assays using human α4β2 and α3β4 nAChRs stably expressed in HEK-293 and SH-SY5Y cells, (+)-NCFHEB binds to α4β2 with Ki = 0.064 nM, within one order of magnitude of epibatidine (Ki = 0.014 nM). However, the affinity of (+)-NCFHEB for α3β4 is up to 65-fold lower than epibatidine, yielding an α4β2 subtype specificity improvement of up to 1,400% relative to epibatidine [1].
| Evidence Dimension | α4β2/α3β4 nAChR subtype selectivity (competitive binding, human receptors) |
|---|---|
| Target Compound Data | (+)-NCFHEB Ki(α4β2) = 0.064 nM; Ki(α3β4) up to 65-fold higher than epibatidine |
| Comparator Or Baseline | Epibatidine Ki(α4β2) = 0.014 nM; Ki(α3β4) significantly lower (no selectivity) |
| Quantified Difference | α4β2 subtype specificity increased up to 1,400% (14-fold) vs. epibatidine |
| Conditions | Competitive binding with (±)-[³H]epibatidine; human α4β2, α3β4, α7 nAChRs in stably transfected HEK-293 and SH-SY5Y cells |
Why This Matters
This 14-fold selectivity gain directly reduces ganglionic α3β4-mediated off-target effects, the primary source of epibatidine's prohibitive toxicity, making NCFHEB/homoepibatidine scaffolds the preferred starting point for developing CNS-safety-conscious PET radioligands and therapeutic candidates [1].
- [1] Deuther-Conrad, W.; Patt, J.T.; Feuerbach, D.; Wegner, F.; Brust, P.; Steinbach, J. Norchloro-fluoro-homoepibatidine: specificity to neuronal nicotinic acetylcholine receptor subtypes in vitro. Il Farmaco, 2004, 59(10), 785–792. DOI: 10.1016/j.farmac.2004.07.004 View Source
